Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a cyclopropyl group attached to an indolin-1-yl methanone structure, which is further substituted with a pyridin-4-yl group. The unique structure of this compound makes it an interesting subject for various studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex compound that likely interacts with multiple targetsIt is known that indole derivatives, which are part of the compound’s structure, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing numerous biological processes.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially exert its effects through a variety of mechanisms, depending on the specific targets it interacts with.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways. These could potentially include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level. These could potentially include effects on cell proliferation, viral replication, inflammatory responses, oxidative stress, microbial growth, and enzyme activity, among others.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure with this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have a broad impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known activities of similar indole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is often synthesized through electrophilic substitution reactions due to its aromatic nature . The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene. The pyridin-4-yl group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Cyclopropyl(5-(pyridin-4-yl)indolin-1-yl)methanone can be compared with other indole derivatives :
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
cyclopropyl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(13-1-2-13)19-10-7-15-11-14(3-4-16(15)19)12-5-8-18-9-6-12/h3-6,8-9,11,13H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUFQNLPGQCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.